![molecular formula C15H19BN2O2 B595025 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309981-28-9](/img/structure/B595025.png)
2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, commonly known as PBD or PBDTT, is a small molecule that has gained significant attention in the field of organic electronics. PBD is widely used as an electron-accepting material in organic solar cells due to its excellent electron mobility and high photochemical stability.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used widely in organic synthesis for creating carbon-carbon bonds .
Protodeboronation
The compound is used in the protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Preparation of Inhibitors
The compound is used in the preparation of inhibitors of many highly significant therapeutic enzymes and kinases . These inhibitors are used in the treatment of various diseases.
Asymmetric Hydrogenation
The compound is used in Ruthenium-catalyzed asymmetric hydrogenation . This is a type of chemical reaction where an unsymmetrical molecule is converted to a symmetrical one .
Preparation of Biologically Active Compounds
The compound is used in the preparation of biologically active compounds . These compounds have a variety of applications in medicine and biology .
Synthesis of Selective Inhibitors
The compound is used in the stereoselective synthesis of selective Cathepsin inhibitors . These inhibitors are used in the treatment of diseases like cancer .
properties
IUPAC Name |
2-pyrrol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMJFQOOEZUSGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694414 |
Source
|
Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1309981-28-9 |
Source
|
Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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